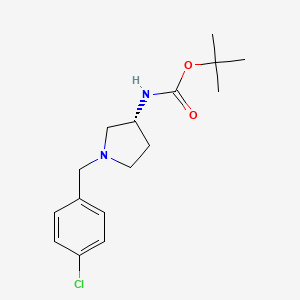

(R)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate

Description

(R)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 4-chlorobenzyl group and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. Its molecular formula is C₁₆H₂₃ClN₂O₂, with a molar mass of 310.82 g/mol (extrapolated from the (S)-enantiomer data in and ). The compound’s stereochemistry at the pyrrolidine-3-yl position defines its (R)-configuration, which is critical for interactions in enantioselective biological or catalytic processes. Predicted physicochemical properties include a density of 1.17±0.1 g/cm³ and a boiling point of 410.9±40.0°C, though experimental validation is required .

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVCWXSGPCIKQE-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of Pyrrolidine Derivative: The starting material, pyrrolidine, is reacted with tert-butyl chloroformate to form the tert-butyl carbamate derivative.

Introduction of Chlorobenzyl Group: The tert-butyl carbamate derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the chlorobenzyl group.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain ®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate has shown potential in various therapeutic areas:

- Neurological Disorders : Research indicates that compounds similar to this carbamate can inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These interactions suggest a potential role in treating Alzheimer's disease and other cognitive disorders.

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against various pathogens, indicating its potential use in developing new antibiotics.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may reduce pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of a structurally similar compound on astrocytes exposed to amyloid beta-induced oxidative stress. Results indicated a significant reduction in cell death and inflammatory markers, suggesting that this compound could play a role in neuroprotection.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of pyrrolidine derivatives, including this compound. Findings revealed notable antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential in treating infections.

| Activity Type | Compound Interaction | Effect |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Potential cognitive enhancement |

| Antibacterial | Various Pathogens | Significant antibacterial effects |

| Anti-inflammatory | Pro-inflammatory Cytokines | Reduction in inflammation levels |

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Pair: (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate

The (S)-enantiomer (CAS 169452-10-2) shares identical molecular formula and molar mass with the (R)-form but differs in stereochemistry. Key distinctions include:

- pKa : The (S)-enantiomer has a predicted pKa of 12.30±0.20 , suggesting marginally weaker acidity compared to structurally related compounds .

- Applications : The (S)-form is commercially available (CymitQuimica, Ref: 10-F064204), implying its utility in pharmaceutical intermediates or asymmetric synthesis .

- Stereochemical Impact : Enantiomers may exhibit divergent biological activities, such as receptor binding affinity or metabolic stability, though specific data for the (R)-form remain scarce .

Structural Analog: tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate

This compound (CAS 1212076-16-8) features additional aromatic substituents: a benzyl group at position 1 and a 4-chlorophenyl group at position 4 of the pyrrolidine ring. Key comparisons:

- Structural Impact : The larger substituents in the analog increase molar mass and boiling point, while the lower pKa (11.98) suggests enhanced acidity due to electronic effects from the 4-chlorophenyl group .

Heterocyclic Derivative: tert-Butyl 1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-ylcarbamate

This compound (Example #D.1.42, ) replaces the 4-chlorobenzyl group with a fused imidazo-pyrrolo-pyrazine heterocycle. Notable differences:

- Synthesis : Requires HCl in 1,4-dioxane for deprotection, a method that may also apply to the (R)-target compound .

Research Implications

- Stereochemistry : The (R)-enantiomer’s activity in chiral environments (e.g., enzyme inhibition) warrants investigation, as seen in related carbamates .

- Synthetic Utility : The Boc group in these compounds facilitates amine protection, critical in multi-step organic syntheses .

- Pharmacological Potential: Analogues with extended aromatic systems (e.g., ) may exhibit improved target affinity but require solubility optimization .

Biological Activity

(R)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a chlorobenzyl moiety. Its molecular formula is with a molecular weight of approximately 324.85 g/mol. The structural configuration contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. It may act as an inhibitor or modulator of specific biological pathways, influencing various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar moieties have demonstrated zones of inhibition ranging from 9 mm to 20 mm against various pathogens, indicating potential effectiveness in treating infections .

- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines. In particular, studies involving similar pyrrolidine derivatives have shown promising results in inhibiting the growth of Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites cells, suggesting potential applications in oncology .

- Neuropharmacological Effects : There is emerging evidence that compounds with similar structures may interact with neurotransmitter systems, particularly through modulation of histamine receptors and monoamine oxidase activity. These interactions could influence mood and cognitive functions, warranting further investigation into their use as anxiolytics or antidepressants .

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including those with chlorobenzyl substitutions. The results indicated enhanced antibacterial activity compared to conventional antibiotics, particularly against strains like Staphylococcus aureus and Escherichia coli .

- Cytotoxic Activity : In a comparative study on the cytotoxic effects of several carbamate derivatives, this compound showed significant inhibition rates against cancer cell lines, outperforming some established chemotherapeutic agents .

- Neuropharmacological Studies : Research focusing on the interaction of similar compounds with histamine receptors revealed that certain derivatives could effectively inhibit the activity of monoamine oxidase B (MAO-B), potentially leading to increased dopamine levels in the brain. This suggests a role in neuroprotection and treatment for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (R)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate, and how can reaction efficiency be optimized?

Methodological Answer:

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : After precipitation in cold water, wash the crude product with cold ethanol and recrystallize from ethanol to achieve >90% purity .

- Column Chromatography : Use silica gel with gradients of EtOAc/hexanes (e.g., 20–30%) for challenging separations, especially if stereoisomers or byproducts are present .

- Analytical Validation : Confirm purity via HPLC or NMR (e.g., δ 10.31 ppm for urea NH protons in related analogs) .

Q. How is the stereochemical configuration of the compound confirmed?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol or DCM and analyze bond angles/geometry (e.g., mean C–C bond length = 0.003 Å in related tert-butyl carbamates) .

- Optical Rotation : Compare experimental [α]D values with literature data for (R)-configured analogs .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream functionalization?

Methodological Answer:

- Steric Protection : The tert-butyl group shields the carbamate NH, reducing undesired nucleophilic attacks during coupling reactions.

- Deprotection Studies : Use trifluoroacetic acid (TFA) in DCM to cleave the tert-butyloxycarbonyl (Boc) group, enabling further modifications (e.g., amide bond formation) .

- Mechanistic Insights : Computational modeling (DFT) can predict electronic effects of the 4-chlorobenzyl substituent on reaction pathways .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

Methodological Answer:

- Complex NMR Signals : Overlapping pyrrolidine and aromatic protons complicate ¹H NMR analysis. Use high-field NMR (400+ MHz) and 2D techniques (HSQC, COSY) to assign signals .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass = 296.12916 for C₁₅H₂₁ClN₂O₂) .

- Contaminant Identification : LC-MS/MS detects trace byproducts (e.g., dechlorinated analogs) from incomplete substitutions .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to pyrrolidine-recognizing enzymes (e.g., kinases). Focus on hydrogen bonds between the carbamate group and active-site residues.

- MD Simulations : Analyze stability of the 4-chlorobenzyl moiety in hydrophobic pockets over 100-ns trajectories.

- SAR Analysis : Compare with analogs (e.g., 3-chlorophenyl derivatives) to map steric and electronic requirements .

Q. Are there discrepancies in reported synthetic yields, and how can they be resolved?

Methodological Answer:

- Variable Factors :

- Troubleshooting :

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

- General Handling : While not classified as hazardous (GHS), use gloves, goggles, and fume hoods to avoid inhalation/contact .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as chemical waste.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.